

Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl 10-bromodecylphosphonate

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Compound of Interest

Compound Name: *Diethyl 10-bromodecylphosphonate*

Cat. No.: *B1670520*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a terminal bromide and a diethyl phosphonate group connected by a ten-carbon alkyl chain, makes it an ideal linker for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of various moieties, while the phosphonate group can be retained for its physicochemical properties or further modified.

These application notes provide a comprehensive overview of the utility of **Diethyl 10-bromodecylphosphonate** in nucleophilic substitution reactions, offering detailed protocols for its conjugation with oxygen, nitrogen, and sulfur nucleophiles.

Key Applications

- **PROTAC Linker Synthesis:** **Diethyl 10-bromodecylphosphonate** is a valuable building block for constructing the linker component of PROTACs. The ten-carbon chain provides spatial separation between the two ligands of a PROTAC, which is crucial for the effective

formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

- **Surface Modification:** The phosphonate moiety can act as an anchoring group to modify the surface of metal oxides, enabling the immobilization of biomolecules or the creation of functionalized materials.
- **Preparation of Phosphonate Analogues:** This reagent can be used to synthesize phosphonate analogues of biologically active molecules, where the phosphonate group may mimic a phosphate or carboxylate group, potentially improving metabolic stability or cell permeability.

Chemical Properties

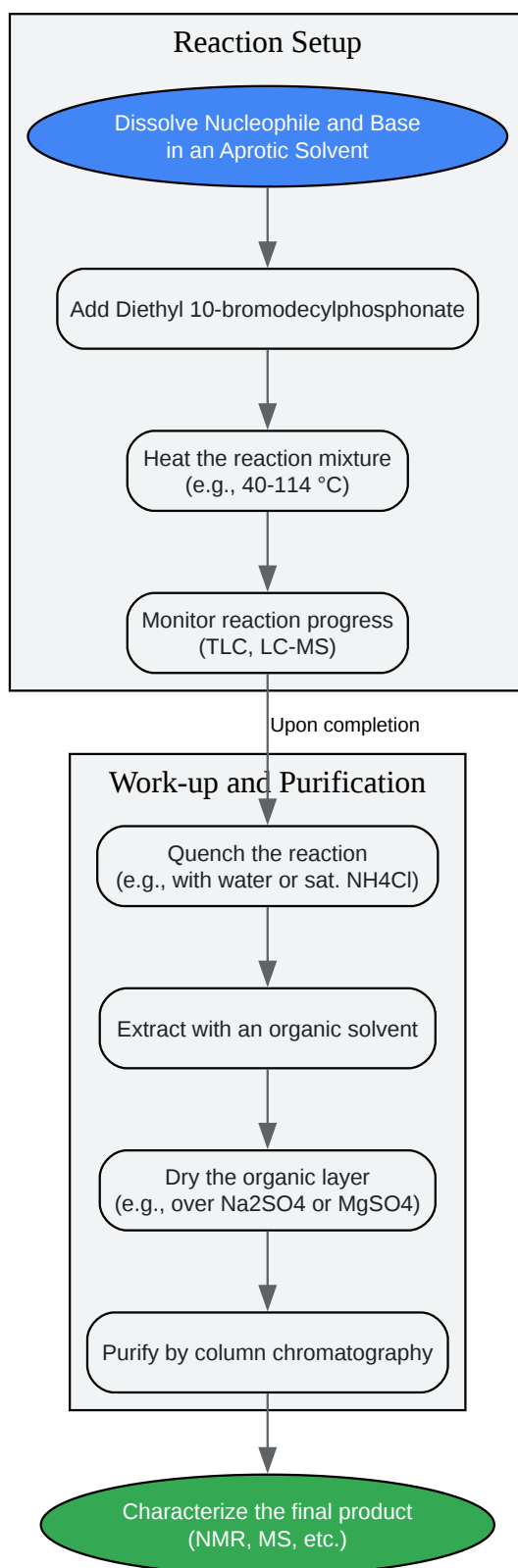
Property	Value
CAS Number	272785-01-0
Molecular Formula	C ₁₄ H ₃₀ BrO ₃ P
Molecular Weight	357.27 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	>200 °C (decomposes)
Solubility	Soluble in most organic solvents (e.g., DMSO, DMF, CH ₂ Cl ₂ , CHCl ₃)

Nucleophilic Substitution Reactions

The primary reactivity of **Diethyl 10-bromodecylphosphonate** lies in the S_N2 displacement of the terminal bromide by a wide range of nucleophiles. The long alkyl chain ensures that the phosphonate group has minimal electronic influence on the reaction at the carbon-bromine bond.

General Workflow for Nucleophilic Substitution

The following diagram illustrates a generalized workflow for the nucleophilic substitution reactions of **Diethyl 10-bromodecylphosphonate**.



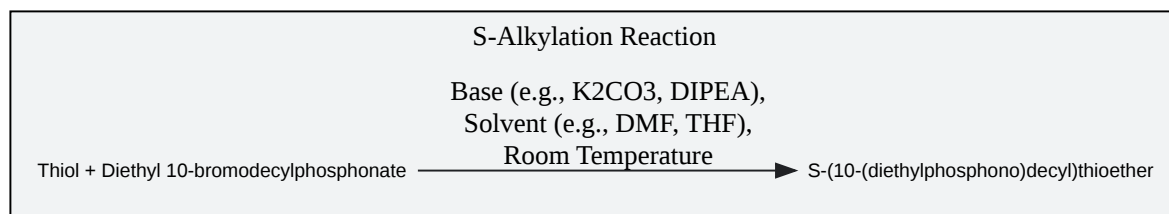
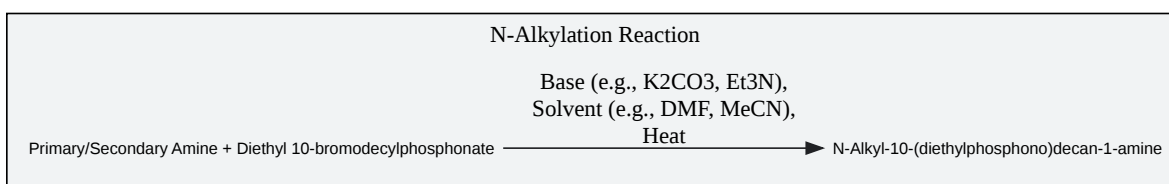
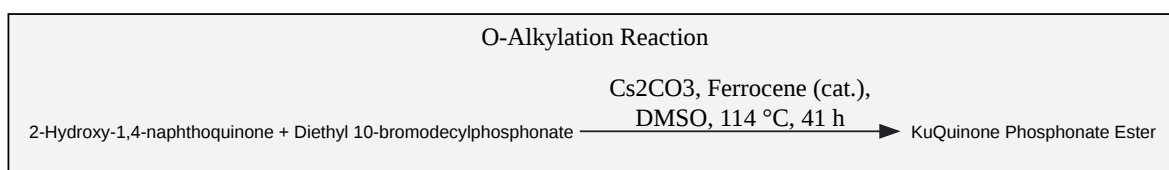
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Caption: General workflow for nucleophilic substitution.

Application Example 1: O-Alkylation of a Phenolic Nucleophile

A specific application of **Diethyl 10-bromodecylphosphonate** is in the synthesis of KuQuinone phosphonate esters, which are being investigated for their potential in biomedical and photo(electro)chemical applications.[1][2][3]

Reaction Scheme



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